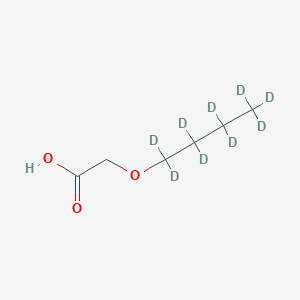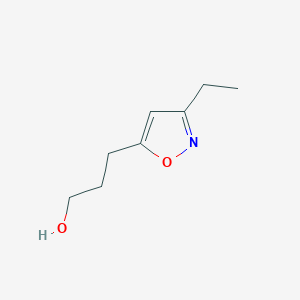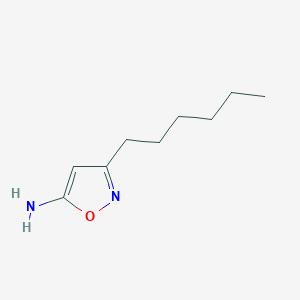
Butoxy-D9-acetic acid
Vue d'ensemble
Description
Butoxy-D9-acetic acid, also known as 2-Butoxyacetic acid, is a compound with the formula CD3CD2CD2CD2OCH2COOH . It has an isotopic enrichment of 99 atom % D .
Molecular Structure Analysis
The molecular formula of this compound is C6H3D9O3 . It has a molecular weight of 141.21 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 141.21 . It is corrosive and should be stored at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Chromatographic Analysis
2-[(2H9)Butoxy]acetic acid, a variant of Butoxy-D9-acetic acid, has been used in gas chromatography-mass spectrometry (GC-MS) for the determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. This application involves synthesizing and utilizing these compounds as internal standards and surrogates for instrument performance in chromatographic analysis (Brown et al., 2003).
Polymer Synthesis and Chromatography
Another application of similar compounds involves the preparation of methacrylic acid-trimethylolpropane trimethacrylate copolymer beads imprinted with tert.-butoxy-carbonyl-l-phenylalanine (Boc-l-Phe) for chromatographic separation. This application showcases the role of butoxy-based compounds in the synthesis of polymers used as stationary phases in chromatography (Ansell & Mosbach, 1997).
Analytical Chemistry and Toxicology Studies
The use of butoxy-based esters, similar to this compound, is significant in analytical chemistry and toxicology studies. For instance, the dynamics of the butoxyethanol ester of 2,4-D (a herbicide) in fish organs were studied to understand the uptake and metabolism of such compounds in aquatic species (Rodgers & Stalling, 1972).
Environmental and Ecological Research
Research on the long-term impact of aerial application of 2,4,5-T, which includes a butoxy ethanol ester, on longleaf pine demonstrated significant ecological effects, such as increased tree diameter and merchantable tree volume. This type of research highlights the environmental implications of using butoxy-based herbicides (Michael, 1980).
Safety and Hazards
Mécanisme D'action
Target of Action
Butoxy-D9-acetic acid, also known as 2-Butoxyacetic acid, is an aliphatic organic chemical It is known that it is metabolized from n-butyl glycidyl ether and 2-butoxyethanol
Mode of Action
It is known that it is a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol , but the specific interactions with its targets and the resulting changes are not clearly defined
Biochemical Pathways
It is known that n-butyl glycidyl ether is metabolized renally to this compound, as is 2-butoxyethanol This suggests that it may be involved in renal metabolic pathways
Result of Action
As a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol
Action Environment
It is known that it is stable if stored under recommended conditions
Propriétés
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQOASGWDCBKCJ-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

